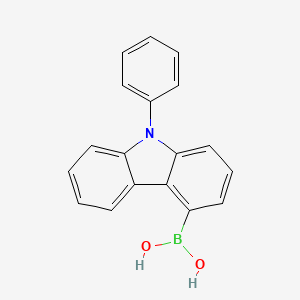![molecular formula C11H19NO4 B11753179 [(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)
[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a stable nitroxide radical commonly used as a spin label in various scientific research applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring with multiple substituents that contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves the oxidation of the corresponding hydroxylamine derivative. The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired radical.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical undergoes various types of chemical reactions, including:
Oxidation: The radical can be further oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced back to the corresponding hydroxylamine derivative.
Substitution: The radical can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different nitroxide radicals, while reduction can yield hydroxylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This technique allows researchers to study the structure and dynamics of molecules by observing the behavior of the spin label.
Biology: In biological research, this compound is used to study the structure and function of proteins and other biomolecules. By attaching the spin label to specific sites on a protein, researchers can gain insights into the protein’s conformational changes and interactions with other molecules.
Medicine: In medicine, trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is used in the development of diagnostic tools and therapeutic agents. Its stability and reactivity make it a valuable tool for studying disease mechanisms and developing new treatments.
Industry: In industrial applications, this compound is used in the development of new materials and processes. Its unique properties make it suitable for use in various fields, including materials science and chemical engineering.
Mechanism of Action
The mechanism of action of trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical involves its ability to act as a stable free radical. This stability allows it to participate in various chemical reactions without undergoing rapid decomposition. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the radical and other molecules.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): A widely used nitroxide radical with similar stability and reactivity.
4-Hydroxy-TEMPO: A hydroxyl-substituted derivative of TEMPO with different reactivity.
3-Carboxy-PROXYL: A carboxyl-substituted nitroxide radical used in various applications.
Uniqueness: trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is unique due to its specific substituents, which confer distinct properties and reactivity compared to other nitroxide radicals. Its formyl and methoxycarbonyl groups provide additional sites for chemical modification, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl (3R,4R)-4-formyl-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2)7(6-13)8(9(14)16-5)11(3,4)12(10)15/h6-8,15H,1-5H3/t7-,8+/m1/s1 |
InChI Key |
QYFHRVNHQKVCDN-SFYZADRCSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1O)(C)C)C(=O)OC)C=O)C |
Canonical SMILES |
CC1(C(C(C(N1O)(C)C)C(=O)OC)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)



![8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11753157.png)




